![molecular formula C15H8Br2ClN3O2 B3744209 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide](/img/structure/B3744209.png)
4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide
Vue d'ensemble
Description
4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide, also known as DBIBH, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. DBIBH is a hydrazone derivative of 5,7-dibromoindoline-2,3-dione, which is a potent inhibitor of protein tyrosine phosphatases (PTPs).
Mécanisme D'action
4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide inhibits the activity of PTPs by covalently modifying the active site of the enzyme. PTPs are a family of enzymes that dephosphorylate tyrosine residues on proteins. This dephosphorylation event can either activate or inhibit the signaling pathways in the cell. Inhibiting PTP activity can, therefore, modulate the signaling pathways and affect various cellular processes such as cell survival, proliferation, and differentiation.
Biochemical and physiological effects:
4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to have various biochemical and physiological effects. In cancer cells, 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide inhibits cell proliferation, induces cell cycle arrest, and promotes apoptosis. In neuronal cells, 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide protects against oxidative stress, reduces inflammation, and improves cognitive function. In T cells, 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide inhibits the production of pro-inflammatory cytokines and promotes the differentiation of regulatory T cells.
Avantages Et Limitations Des Expériences En Laboratoire
4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has several advantages for lab experiments. It is a highly specific inhibitor of PTPs and has low toxicity. It can be easily synthesized and purified. However, 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has some limitations. It is not water-soluble and requires the use of organic solvents for experiments. It also has a short half-life in vivo, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide. One potential direction is to develop water-soluble analogs of 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide that can be used in vivo. Another direction is to study the effects of 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide on other signaling pathways and cellular processes. Additionally, 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be studied in combination with other therapeutic agents to enhance its efficacy. Finally, the therapeutic potential of 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be evaluated in animal models of various diseases.
Applications De Recherche Scientifique
4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been studied for its potential applications in various fields such as cancer research, neurodegenerative diseases, and autoimmune disorders. In cancer research, 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to inhibit the activity of PTPs, which are overexpressed in many types of cancer. PTPs play a crucial role in cancer cell survival, proliferation, and metastasis. Therefore, inhibiting PTP activity can be a promising strategy for cancer therapy.
In neurodegenerative diseases, PTPs have been implicated in the pathogenesis of Alzheimer's disease, Parkinson's disease, and Huntington's disease. 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to protect neuronal cells from oxidative stress and improve cognitive function in animal models of Alzheimer's disease. Therefore, 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be a potential therapeutic agent for neurodegenerative diseases.
In autoimmune disorders, PTPs play a critical role in regulating the immune response. 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide has been shown to inhibit the activity of PTPs in T cells, which are involved in the pathogenesis of autoimmune disorders such as multiple sclerosis and rheumatoid arthritis. Therefore, 4-chloro-N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)benzohydrazide can be a potential therapeutic agent for autoimmune disorders.
Propriétés
IUPAC Name |
4-chloro-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Br2ClN3O2/c16-8-5-10-12(11(17)6-8)19-15(23)13(10)20-21-14(22)7-1-3-9(18)4-2-7/h1-6,19,23H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBOQOKZMYJEKCA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N=NC2=C(NC3=C2C=C(C=C3Br)Br)O)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Br2ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.50 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-[(5,7-dibromo-2-hydroxy-1H-indol-3-yl)imino]benzamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.